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molecular formula C4H4Cl2N4 B1296591 2,5-Diamino-4,6-dichloropyrimidine CAS No. 55583-59-0

2,5-Diamino-4,6-dichloropyrimidine

Cat. No. B1296591
M. Wt: 179 g/mol
InChI Key: ZXWGHENZKVQKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06870053B2

Procedure details

A mixture of 2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino}pyrimidine (Example 2, 500 mg, 2.14 mmol), pH 3.2 aqueous potassium phosphate buffer (1.5 M, 6 mL, prepared as described in Example 3), water (1 mL), and ethanol (5 mL) was refluxed gently for 28 hours. During the reflux period, pH was maintained at ca. 3 by addition of 85% phosphoric acid. Volatiles were evaporated in vacuo and the residual solids partitioned between water (30 mL, adjusted to ph 8 with dilute ammonium hydroxide) and chloroform (75 mL). The chloroform layer was dried (sodium sulfate) and the chloroform evaporated to leave off-white solid (0.30 g). Crystallization of this solid from ethanol:water/4:1 gave the title compound (IV) as light pink needles (332 mg, 61%); darkens and shrinks to black solid above 185° C., does not become fluid below 300° C.; 1H-NMR (DMSO-d6) and mass spa identical to those described in Example 4.
[Compound]
Name
2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH:9]C=O)=[C:4]([Cl:12])[N:3]=1.O.P(=O)(O)(O)O>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([NH2:9])=[C:4]([Cl:12])[N:3]=1

Inputs

Step One
Name
2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino
Quantity
500 mg
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
NC1=NC(=C(C(=N1)Cl)NC=O)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed gently for 28 hours
Duration
28 h
CUSTOM
Type
CUSTOM
Details
Volatiles were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residual solids partitioned between water (30 mL, adjusted to ph 8 with dilute ammonium hydroxide) and chloroform (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
the chloroform evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C(=N1)Cl)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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